2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde

Descripción

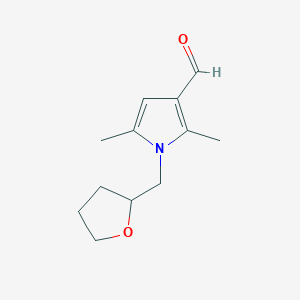

2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde is a pyrrole-3-carbaldehyde derivative featuring a 2,5-dimethyl-substituted pyrrole core. The nitrogen atom at position 1 is functionalized with a tetrahydrofuran-2-ylmethyl group, introducing a heterocyclic ether moiety.

Propiedades

IUPAC Name |

2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-6-11(8-14)10(2)13(9)7-12-4-3-5-15-12/h6,8,12H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEZTQJBZXOTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2CCCO2)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization to form the pyrrole ring. The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, and the carbaldehyde group can be added through formylation reactions .

Análisis De Reacciones Químicas

2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Synthesis of Pyrrole Derivatives

The compound can be synthesized through various methodologies that involve the functionalization of pyrrole derivatives. Recent studies have demonstrated the use of 2,5-dimethylfuran as a precursor in a one-pot, two-step reaction process to yield pyrrole compounds. This method showcases the versatility of 2,5-dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde in generating complex chemical structures efficiently .

Table 1: Synthesis Methods Comparison

| Methodology | Yield (%) | Reaction Time | Remarks |

|---|---|---|---|

| Acid-catalyzed reaction | 82 | 2 hours | High efficiency |

| One-pot synthesis from furan | 95 | Variable | Simplifies multi-step processes |

| Functionalization with thiol groups | 75 | 3 hours | Useful for elastomer composites |

Medicinal Chemistry

Anticancer Potential

Research indicates that derivatives of this compound exhibit promising activity against various cancer cell lines. The structure allows for modifications that enhance biological activity, particularly as inhibitors of specific enzymes involved in cancer progression .

Case Study: Farnesyltransferase Inhibition

In a study focusing on human farnesyltransferase inhibitors, modifications to the pyrrole structure led to enhanced binding affinity and selectivity towards cancer cells. This suggests that this compound could serve as a scaffold for developing novel anticancer agents .

Material Science

Elastomer Composites

The compound has been explored for its potential to improve the properties of elastomeric composites. By functionalizing silica and carbon black with pyrrole derivatives, researchers have enhanced the mechanical properties and thermal stability of tire compounds .

Table 2: Material Properties Enhancement

| Property | Before Functionalization | After Functionalization |

|---|---|---|

| Tensile Strength (MPa) | 15 | 25 |

| Thermal Stability (°C) | 150 | 200 |

| Elastic Modulus (MPa) | 500 | 800 |

Mecanismo De Acción

The mechanism of action of 2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The tetrahydrofuran moiety and the carbaldehyde group play crucial roles in its binding affinity and specificity .

Comparación Con Compuestos Similares

2,5-Dimethyl-1-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-1H-pyrrole-3-carbaldehyde

- Substituents : A morpholine ring and trifluoromethylphenyl group at position 1.

- Molecular Formula : C₁₈H₁₉F₃N₂O₂.

- Molecular Weight : 352.35 g/mol .

- Key Features : The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine ring contributes to solubility and hydrogen bonding.

2,5-Dimethyl-1-[(pyridin-4-yl)methyl]-1H-pyrrole-3-carbaldehyde

2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde

2,5-Dimethyl-1H-pyrrole-3-carbaldehyde (Base Compound)

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | TPSA (Ų) | Key Substituent Features |

|---|---|---|---|---|---|

| Target Compound | C₁₃H₁₇NO₂* | 235.3* | 3* | ~50* | Tetrahydrofuran-2-ylmethyl |

| 2,5-Dimethyl-1-(2-morpholin-4-yl-5-CF₃-Ph) | C₁₈H₁₉F₃N₂O₂ | 352.35 | 5 | 78.9 | Morpholine, trifluoromethylphenyl |

| 2,5-Dimethyl-1-(pyridin-4-ylmethyl) | C₁₃H₁₄N₂O | 214.27 | 2 | 34.9 | Pyridin-4-ylmethyl |

| 2,5-Dimethyl-1-(3-methyl-pyridin-2-yl) | C₁₃H₁₄N₂O | 214.27 | 2 | 34.9 | 3-Methylpyridin-2-yl |

| Base Compound (No N-substituent) | C₇H₉NO | 123.15 | 1 | 30.2 | Unsubstituted nitrogen |

*Inferred values based on structural analysis.

Key Observations:

Steric Effects : The morpholine- and trifluoromethylphenyl-substituted analog (MW 352.35) exhibits significant steric bulk, which may limit membrane permeability but enhance target binding specificity .

Hydrogen Bonding : Pyridine-based derivatives have fewer hydrogen bond acceptors (2) compared to the target compound (inferred 3), impacting interactions in biological systems .

Actividad Biológica

2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

The molecular formula of this compound is CHN\O. It features a pyrrole ring substituted with a tetrahydrofuran moiety and an aldehyde functional group, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrole Ring : This can be achieved through various methods including the Knorr reaction.

- Introduction of the Tetrahydrofuran Side Chain : This may involve nucleophilic substitution reactions with appropriate precursors.

- Aldehyde Functionalization : The final step often involves formylation reactions to introduce the aldehyde group.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrrole compounds demonstrated that those containing substituents like methoxy groups showed enhanced antibacterial and antifungal activities against a range of pathogens. The compound's structure plays a crucial role in its efficacy against Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Candida albicans | 20 |

The above table summarizes antimicrobial activity data from studies on related pyrrole compounds, suggesting potential similar effects for this compound.

Antiviral Activity

Pyrrole derivatives have also been explored for their antiviral properties. Specific studies have highlighted their potential as inhibitors of HIV replication. For instance, compounds structurally related to this compound showed promising results in inhibiting HIV fusion processes by targeting the gp41 protein.

Case Studies

-

Antiviral Efficacy Against HIV : A series of pyrrole derivatives were synthesized and evaluated for their ability to inhibit HIV replication in vitro. Compounds demonstrated IC values in the low micromolar range, indicating significant antiviral activity.

- Example: A derivative with a similar structure exhibited an IC of 4.4 μM against gp41.

- Antimicrobial Screening : In vitro tests conducted on various synthesized pyrroles indicated strong antibacterial and antifungal activities, emphasizing the importance of structural modifications in enhancing biological efficacy.

Q & A

What are the established synthetic routes for 2,5-dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde, and what intermediates are critical for structural validation?

Basic

The synthesis of pyrrole-carbaldehyde derivatives often employs the Paal–Knorr condensation, as demonstrated for structurally related compounds like 5-(hydroxymethyl)-1-[(R)-tetrahydrofuran-2-ylmethyl]-1H-pyrrole-2-carbaldehyde . Key intermediates include tetrahydrofuran-containing precursors and acetylated pyrrole intermediates. Reaction conditions (e.g., anhydrous solvents, controlled temperature) and purification via column chromatography are critical. Structural validation relies on intermediates’ characterization using NMR (e.g., confirming the aldehyde proton at δ 9.5–10.5 ppm) and IR spectroscopy (C=O stretch ~1700 cm⁻¹) .

How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?

Advanced

Discrepancies in NMR or IR data may arise from tautomerism (aldehyde vs. enol forms) or impurities. For example, aldehyde protons may shift due to hydrogen bonding with solvents like DMSO. Cross-validate using 2D NMR (HSQC, HMBC) to confirm connectivity, particularly for the tetrahydrofuran methylene group and pyrrole substituents . Mass spectrometry (HRMS) can resolve molecular ion ambiguities. If unexpected peaks persist, consider recrystallization in alternative solvents (e.g., EtOH/THF mixtures) to isolate pure phases .

What strategies optimize reaction yields for introducing the tetrahydrofuran-methyl group to the pyrrole core?

Advanced

Yield optimization hinges on steric and electronic factors. For alkylation at the pyrrole N-position, use bulky bases (e.g., KOtBu) in THF to enhance nucleophilicity, as seen in analogous imidazole alkylation reactions . Microwave-assisted synthesis may reduce side reactions (e.g., oxidation of the aldehyde group). Monitor reaction progress via TLC with UV-active spots or in-situ FTIR to track aldehyde formation. Post-reaction quenching at low temperatures (-10°C) minimizes degradation .

How does the tetrahydrofuran moiety influence the compound’s reactivity in substitution or cycloaddition reactions?

Advanced

The tetrahydrofuran ring’s electron-rich oxygen can direct electrophilic substitution to the pyrrole’s 3- or 4-positions. For example, in Diels-Alder reactions, the furan oxygen may act as a Lewis base, coordinating catalysts. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals. Experimentally, compare reaction outcomes with analogs lacking the tetrahydrofuran group (e.g., benzene-substituted pyrroles) to isolate electronic vs. steric effects .

What safety protocols are essential when handling this compound, given its structural analogs’ hazards?

Basic

Similar pyrrole-carbaldehydes exhibit acute oral toxicity (Category 4) and skin irritation (Category 2) . Use PPE (nitrile gloves, lab coats) and work in a fume hood. Avoid water contact to prevent exothermic decomposition. Store in corrosion-resistant containers under argon, away from light, at 2–8°C . For spills, neutralize with inert adsorbents (vermiculite) and dispose via licensed hazardous waste services .

How can researchers design structure-activity relationship (SAR) studies for this compound’s potential bioactivity?

Advanced

Prioritize modifying the aldehyde group (e.g., converting to oximes or hydrazones) and varying the tetrahydrofuran substituents. Test antimicrobial activity using microbroth dilution assays against Gram-positive/negative bacteria, referencing pyrrole-3-carboxamide derivatives with demonstrated efficacy . For cytotoxicity, employ MTT assays on human cell lines. Compare results with computational docking studies targeting enzymes like cytochrome P450 or bacterial efflux pumps .

What analytical methods differentiate polymorphic forms of this compound, and how do they impact crystallinity?

Advanced

Use X-ray crystallography to resolve polymorphs, noting differences in hydrogen-bonding networks (e.g., aldehyde⋯O interactions with tetrahydrofuran). DSC/TGA can identify thermal stability variations. For amorphous forms, pair PXRD with solid-state NMR (¹³C CP/MAS) to assess disorder. Polymorphs may influence solubility in drug formulation screens—compare dissolution rates in PBS (pH 7.4) using HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.